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molecular formula C9H14N2 B8787048 2-(1-Aminopropan-2-yl)aniline CAS No. 411210-76-9

2-(1-Aminopropan-2-yl)aniline

Cat. No. B8787048
M. Wt: 150.22 g/mol
InChI Key: TVPSYCMJPAGFIT-UHFFFAOYSA-N
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Patent
US06300501B1

Procedure details

Reduction of 4-methyl-cinnoline (10 g, 69.5 mmol) in methanol (100 mL), using Raney nickel (3 g). The catalyst was removed and washed with methanol. The filtrate was treated with an excess of HCl in isopropanol; ether was then added and the solution cooled. The precipitate was filtered and dried; 9.4 g (60%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[N:4][CH:3]=1>CO.[Ni]>[NH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=1[CH:2]([CH3:1])[CH2:3][NH2:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CN=NC2=CC=CC=C12
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
WASH
Type
WASH
Details
washed with methanol
ADDITION
Type
ADDITION
Details
The filtrate was treated with an excess of HCl in isopropanol
ADDITION
Type
ADDITION
Details
ether was then added
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NC1=C(C(CN)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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